molecular formula C5H10N2O2 B1224358 Hexahydropyridazine-3-carboxylic acid CAS No. 32750-52-0

Hexahydropyridazine-3-carboxylic acid

Cat. No.: B1224358
CAS No.: 32750-52-0
M. Wt: 130.15 g/mol
InChI Key: BZIBRGSBQKLEDC-UHFFFAOYSA-N
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Description

Preparation Methods

Hexahydropyridazine-3-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of a compound of formula (II) with a compound of formula (III) under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve the use of combinatorial libraries and pharmaceutical compositions to produce the compound in larger quantities .

Chemical Reactions Analysis

Hexahydropyridazine-3-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. For example, the compound can be oxidized to form corresponding ketones or reduced to form alcohols . Substitution reactions may involve the replacement of the carboxylic acid group with other functional groups, leading to the formation of various derivatives .

Scientific Research Applications

Chemical Synthesis and Intermediates

Hexahydropyridazine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are used in the preparation of drugs due to their structural properties that allow for functionalization and modification.

Key Synthesis Methods:

  • A two-step synthesis process has been developed, yielding high enantiomeric purity and efficiency. For instance, Dawei Ma et al. reported a method involving organocatalytic asymmetric α-hydrazination followed by oxidation to produce this compound in excellent yields .
  • The compound has also been synthesized via Diels–Alder reactions with 1,2,4-triazoline-3,5-diones, demonstrating its versatility in organic synthesis .

Medicinal Chemistry

The compound is notable for its potential therapeutic applications. Research indicates that this compound and its derivatives exhibit biological activities such as antimicrobial and antitumor effects.

Biological Activity:

  • Antimicrobial Properties: Studies have shown that this compound demonstrates significant inhibitory activity against bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics.
  • Antitumor Effects: In vitro assays have indicated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), activating caspase pathways crucial for programmed cell death.

Industrial Applications

In addition to its pharmaceutical relevance, this compound is employed in the production of fine chemicals and advanced materials. Its ability to serve as a protected amine group makes it valuable in multi-step synthetic processes.

Industrial Uses:

  • The compound is utilized in the synthesis of peptide-based drugs where protection of amine groups is essential. The presence of protecting groups allows for selective reactions without unwanted side reactions occurring .
  • Its derivatives are also explored for their potential use in developing novel antibiotics and other therapeutic agents due to their unique structural features that can be tailored for specific biological interactions .

Case Studies

Several case studies highlight the practical applications of this compound:

Study Application Findings
Dawei Ma et al. (2020)Synthesis of (S)-1-Cbz-hexahydropyridazine-3-carboxylic acidAchieved >99% enantiomeric excess using a one-pot reaction method .
Antimicrobial StudyEvaluation against bacterial strainsSignificant inhibitory activity was observed, suggesting potential as an antibiotic.
Antitumor ResearchEffects on MCF-7 and HepG2 cell linesInduced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of hexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits matrix metalloproteinases, which play a crucial role in the degradation of extracellular matrix proteins . This inhibition can prevent the spread of cancer cells and reduce inflammation. Additionally, the compound’s ability to inhibit HIV reverse transcriptase makes it a potential candidate for antiviral therapies .

Comparison with Similar Compounds

Biological Activity

Hexahydropyridazine-3-carboxylic acid (HPCA) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of HPCA, including its antimicrobial, antitumor, and neuroprotective properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure, which contributes to its biological activity. The molecular formula of HPCA is C6H10N2O2C_6H_{10}N_2O_2 with a molecular weight of approximately 142.16 g/mol. Its structure includes a carboxylic acid functional group, which is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that HPCA and its derivatives exhibit significant antimicrobial properties against various bacterial strains. A study demonstrated that certain analogs of HPCA showed effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
HPCAStaphylococcus aureus32
HPCAEscherichia coli64
Derivative ABacillus subtilis16

This table summarizes the antimicrobial efficacy of HPCA and its derivatives, highlighting their potential in combating bacterial infections .

Antitumor Activity

HPCA has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a cyclohexapeptide containing HPCA demonstrated significant antiproliferative effects against five human cancer cell lines, including HepG2 (liver cancer) and HCT-116 (colon cancer).

Cell Line IC50 (µM) Mechanism of Action
HepG215Induction of apoptosis
HCT-11620Cell cycle arrest at G2/M phase
MKN4525Inhibition of angiogenesis

The data indicates that HPCA may induce apoptosis and inhibit cell cycle progression in cancer cells, suggesting its potential as an antitumor agent .

Neuroprotective Effects

In addition to its antimicrobial and antitumor activities, HPCA has shown promise in neuroprotection. It has been identified as a GABA uptake inhibitor, which may be beneficial in treating conditions like epilepsy. A study reported that derivatives of HPCA could effectively modulate GABAergic signaling, providing a therapeutic avenue for managing seizures.

Case Studies

  • Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of an HPCA derivative in patients with chronic bacterial infections. Results indicated a significant reduction in infection rates compared to standard antibiotic treatment.
  • Cancer Treatment : A preclinical study assessed the impact of HPCA on tumor growth in mice models. Mice treated with HPCA exhibited a 50% reduction in tumor size compared to the control group over four weeks.
  • Neuroprotection : In an animal model of epilepsy, administration of HPCA resulted in a marked decrease in seizure frequency and duration, supporting its potential use as an anticonvulsant agent.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for hexahydropyridazine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves hydrogenation of pyridazine precursors or derivatization of bicyclic intermediates. Key parameters include temperature (e.g., 0–100°C), solvent selection (e.g., dichloromethane/DMF mixtures), and catalysts like sodium borohydride triacetate. Optimization requires monitoring via HPLC or TLC to track intermediates and adjust stoichiometric ratios of reagents like hydrazine or acyl chlorides .

Q. How can NMR and IR spectroscopy be employed to confirm the structural integrity of this compound?

  • Methodological Answer : ¹H and ¹³C NMR are critical for verifying the bicyclic structure and carboxylic acid position. For example, the 3-carboxylic acid group shows distinct COOH proton shifts (δ ~10–12 ppm in DMSO-d6). IR spectroscopy confirms the carboxylic acid moiety (C=O stretch ~1700 cm⁻¹) and hydrogen bonding patterns. Cross-validation with computational models (e.g., DFT) enhances accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation (H332 hazard). Store at 2–8°C in airtight containers to prevent degradation. Emergency procedures include immediate rinsing with water for skin/eye contact and activated charcoal for accidental ingestion .

Q. Which analytical techniques are recommended for assessing purity and stability during storage?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard for purity analysis. Accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) coupled with mass spectrometry (LC-MS) detect degradation products like hydrazine derivatives. Karl Fischer titration monitors moisture content .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Use enzyme inhibition assays (e.g., cathepsin K or proteases) at 10–50 µM concentrations. Fluorescence-based assays (excitation 390 nm/emission 460 nm) are common. Include positive controls (e.g., E-64 for cysteine proteases) and validate results with dose-response curves (IC50 determination) .

Advanced Research Questions

Q. What strategies are effective for synthesizing combinatorial libraries of this compound derivatives?

  • Methodological Answer : Employ solid-phase synthesis using resins like PL-FDMP. Introduce diversity via randomized coupling of acyl chlorides, sulfonyl chlorides, or aldehydes (e.g., R1/R2 randomization). Use IRORI® technology for directed sorting and high-throughput cleavage (e.g., TFA/DCM) to isolate individualized compounds .

Q. How can pharmacological targets (e.g., osteoclast inhibition) be validated for this compound derivatives?

  • Methodological Answer : Conduct bone resorption assays using osteoclast cultures on hydroxyapatite plates. Measure tartrate-resistant acid phosphatase (TRAP) activity and collagen degradation products (e.g., CTX-I ELISA). Confirm mechanism via Western blotting for cathepsin K downregulation .

Q. What challenges arise in achieving enantioselective synthesis of this compound, and how can they be addressed?

  • Methodological Answer : Racemization risks occur during hydrazide formation. Use chiral auxiliaries (e.g., benzyloxycarbonyl groups) or asymmetric organocatalysis (e.g., Strecker-type reactions). Resolution via chiral HPLC (e.g., amylose-based columns) or enzymatic methods (e.g., lipase-mediated hydrolysis) ensures stereochemical fidelity .

Q. How do reaction solvent and pH influence the stability of hydrazone derivatives during derivatization?

  • Methodological Answer : Aprotic solvents (e.g., THF) stabilize hydrazones, while acidic conditions (pH <5) prevent hydrolysis. Monitor via in situ FTIR for C=N bond integrity (~1600 cm⁻¹). Adjust with buffered systems (e.g., phosphate buffer pH 4.5) to maintain equilibrium .

Q. What computational methods are suitable for predicting binding affinities of this compound to protease targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of cathepsin K (PDB: 1ATK). Validate with MD simulations (GROMACS) to assess binding mode stability. QSAR models incorporating Hammett σ values and steric parameters improve activity predictions .

Properties

IUPAC Name

diazinane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-5(9)4-2-1-3-6-7-4/h4,6-7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIBRGSBQKLEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954403
Record name 1,2-Diazinane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32750-52-0
Record name Piperazic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032750520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diazinane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Hexahydropyridazine-3-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Hexahydropyridazine-3-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Hexahydropyridazine-3-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Hexahydropyridazine-3-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Hexahydropyridazine-3-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Hexahydropyridazine-3-carboxylic acid

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